

PF-04279405 toxicity and adverse effects in nonclinical studies

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Compound of Interest

Compound Name: PF-04279405

Cat. No.: B1679680

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Technical Support Center: Nonclinical Toxicity of PF-04279405

Disclaimer: The compound identifier "**PF-04279405**" is ambiguous in publicly available scientific literature. It has been associated with a glucokinase agonist, but this is not definitively confirmed. Due to this ambiguity, and the possibility of confusion with other Pfizer compounds, this technical support center addresses the nonclinical toxicity and adverse effects of two potential classes of compounds: c-Met inhibitors (represented by Crizotinib, PF-02341066) and Glucokinase Activators (represented by Dorzagliatin). Researchers should first verify the precise identity of their compound of interest.

Section 1: c-Met Inhibitor (Crizotinib, PF-02341066)

Crizotinib is a potent inhibitor of the c-Met and Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinases. The following FAQs and troubleshooting guides are based on nonclinical studies of Crizotinib.

Frequently Asked Questions (FAQs)

Q1: What are the main target organs for toxicity with Crizotinib in nonclinical studies?

A1: Based on repeat-dose toxicity studies, the primary target organs for Crizotinib-related toxicity in animals include the gastrointestinal tract, hematopoietic system (bone marrow), liver, and male and female reproductive organs.^[1]

Q2: Have any cardiovascular effects been observed in nonclinical studies of Crizotinib?

A2: Yes, in a 1-month oral toxicity study in beagle dogs, ECG results showed increased QT/QTc intervals in some animals at the 20 mg/kg dose level.^[1] In anesthetized beagles receiving intravenous Crizotinib, significant decreases in heart rate and increases in left ventricular end-diastolic pressure were observed at higher doses.^[1]

Q3: What is the genotoxic potential of Crizotinib?

A3: Crizotinib has shown evidence of genotoxicity. It was positive in an in vitro micronucleus assay in Chinese Hamster Ovary cells, an in vitro human lymphocyte chromosome aberration assay, and in vivo rat bone marrow micronucleus assays.^[2] However, it was not mutagenic in the bacterial reverse mutation (Ames) assay.^[2]

Q4: What are the known effects of Crizotinib on fertility and embryo-fetal development in animals?

A4: Crizotinib has the potential to impair fertility and cause harm to a developing fetus. In rats, testicular degeneration was observed in males, and single-cell necrosis of ovarian follicles was seen in females.^[2] In pregnant rats, Crizotinib was embryotoxic and fetotoxic at exposures similar to those observed in humans, leading to increased post-implantation loss.^[3]

Troubleshooting Guides

Issue: Unexpected animal mortality or severe morbidity during in-life studies.

- Possible Cause: Gastrointestinal toxicity is a known liability. Emesis and diarrhea were observed in beagle dogs at doses of 6 mg/kg and higher.^[1]
- Troubleshooting Steps:
 - Review dosing volumes and formulation for potential local irritation.
 - Implement more frequent clinical observations to detect early signs of GI distress.
 - Consider dose reduction or splitting the daily dose, if the study design allows.
 - Ensure adequate hydration and nutritional support for affected animals.

Issue: Significant changes in hematology parameters.

- Possible Cause: Crizotinib has been shown to affect the bone marrow.^[1] In a 3-month study in beagle dogs, decreases in red blood cell parameters and increases in white blood cell parameters, platelets, and fibrinogen were noted.^[1]
- Troubleshooting Steps:
 - Increase the frequency of hematology sampling to monitor the onset and progression of changes.
 - Incorporate bone marrow evaluations at earlier time points in the study.
 - Correlate hematology findings with clinical observations and other pathology data.

Issue: Elevated liver enzymes in clinical chemistry.

- Possible Cause: Hepatotoxicity is a potential risk. In a 3-month study in beagle dogs, increases in ALT, AST, ALP, and GGT were observed.^[1]
- Troubleshooting Steps:
 - Fractionate liver enzymes to differentiate between hepatocellular and cholestatic injury.
 - Collect liver tissue for histopathological evaluation at multiple time points.
 - Consider including liver function tests (e.g., bilirubin, albumin) in the clinical pathology panel.

Data from Nonclinical Studies

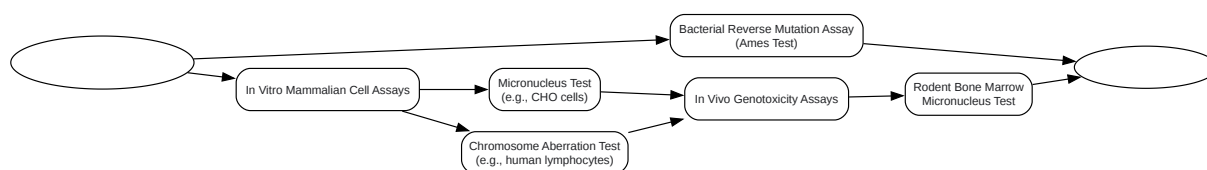
Table 1: Summary of Key Nonclinical Toxicology Findings for Crizotinib

Study Type	Species	Key Findings	Reference
Repeat-Dose Toxicity	Rat	Testicular pachytene spermatocyte degeneration at ≥ 50 mg/kg/day for 28 days. Single-cell necrosis of ovarian follicles at 500 mg/kg/day for 3 days.	[2]
Repeat-Dose Toxicity	Dog	1-Month Study: Emesis and diarrhea at > 6 mg/kg; decreased thymic cellularity in males at 20 mg/kg. Increased QT/QTc intervals at 20 mg/kg. 3-Month Study: Effects on bone marrow, mesenteric lymph node, jejunum, and stomach. Hematological and clinical chemistry changes.	[1]
Genotoxicity	In vitro/In vivo	Positive: In vitro micronucleus (CHO cells), in vitro chromosome aberration (human lymphocytes), in vivo rat bone marrow micronucleus. Negative: Ames test.	[2]

Reproductive/Developmental	Rat	Embryo-fetal: Increased post-implantation loss at \geq 50 mg/kg/day. Reduced fetal body weights at 200 mg/kg/day. No teratogenic effects observed.	[3]
Reproductive/Developmental	Rabbit	No teratogenic effects up to 60 mg/kg/day, though fetal body weights were reduced at this dose.	[3]

Experimental Protocols & Workflows

Workflow for Investigating Potential Genotoxicity



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Workflow for assessing the genotoxic potential of a compound.

Section 2: Glucokinase Activators (GKAs)

The nonclinical toxicology of glucokinase activators (GKAs) is less extensively documented in the public domain compared to c-Met inhibitors. The information below is based on clinical

findings for Dorzagliatin and other GKAs, with inferences about potential nonclinical observations.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacology-related adverse effect of glucokinase activators?

A1: The most anticipated and observed adverse effect of GKAs is hypoglycemia. This is a direct extension of their mechanism of action, which is to enhance glucose-stimulated insulin secretion. Mild hypoglycemia has been reported in clinical trials with Dorzagliatin.

Q2: Are there any off-target effects of concern with GKAs?

A2: An increase in triglycerides (hypertriglyceridemia) has been observed with several GKAs in clinical studies. This is thought to be due to the overstimulation of hepatic glucokinase, leading to an increase in triglyceride synthesis.

Q3: Have there been any liver-related safety signals with GKAs?

A3: While Dorzagliatin appears to have a good liver safety profile, some earlier GKAs, such as Piragliatin, were discontinued due to liver toxicity in longer-term clinical trials. Therefore, careful monitoring of liver function is warranted in nonclinical studies.

Q4: What is the expected effect of GKAs on pancreatic beta-cells in nonclinical studies?

A4: Preclinical studies with Dorzagliatin have suggested a potential for improving beta-cell mass. Therefore, in nonclinical studies, one might expect to see evidence of beta-cell proliferation or preservation.

Troubleshooting Guides

Issue: Hypoglycemia observed in test animals.

- Possible Cause: This is an expected pharmacological effect of GKAs.
- Troubleshooting Steps:

- Ensure frequent blood glucose monitoring, especially around the time of expected peak drug concentration (Tmax).
- Have a protocol in place for glucose administration to rescue animals from severe hypoglycemia.
- Evaluate the dose-response relationship for hypoglycemia to establish a no-effect level for this endpoint.
- Ensure animals have ad libitum access to food, or that dosing is timed appropriately in relation to feeding schedules.

Issue: Increased triglyceride levels in clinical pathology.

- Possible Cause: This is a known class-effect of GKAs, likely due to increased hepatic lipogenesis.
- Troubleshooting Steps:
 - Include a comprehensive lipid panel (triglycerides, total cholesterol, HDL, LDL) in the clinical pathology evaluation.
 - Correlate lipid changes with histopathological evaluation of the liver for evidence of steatosis.
 - Consider measuring key enzymes involved in lipid metabolism in the liver.

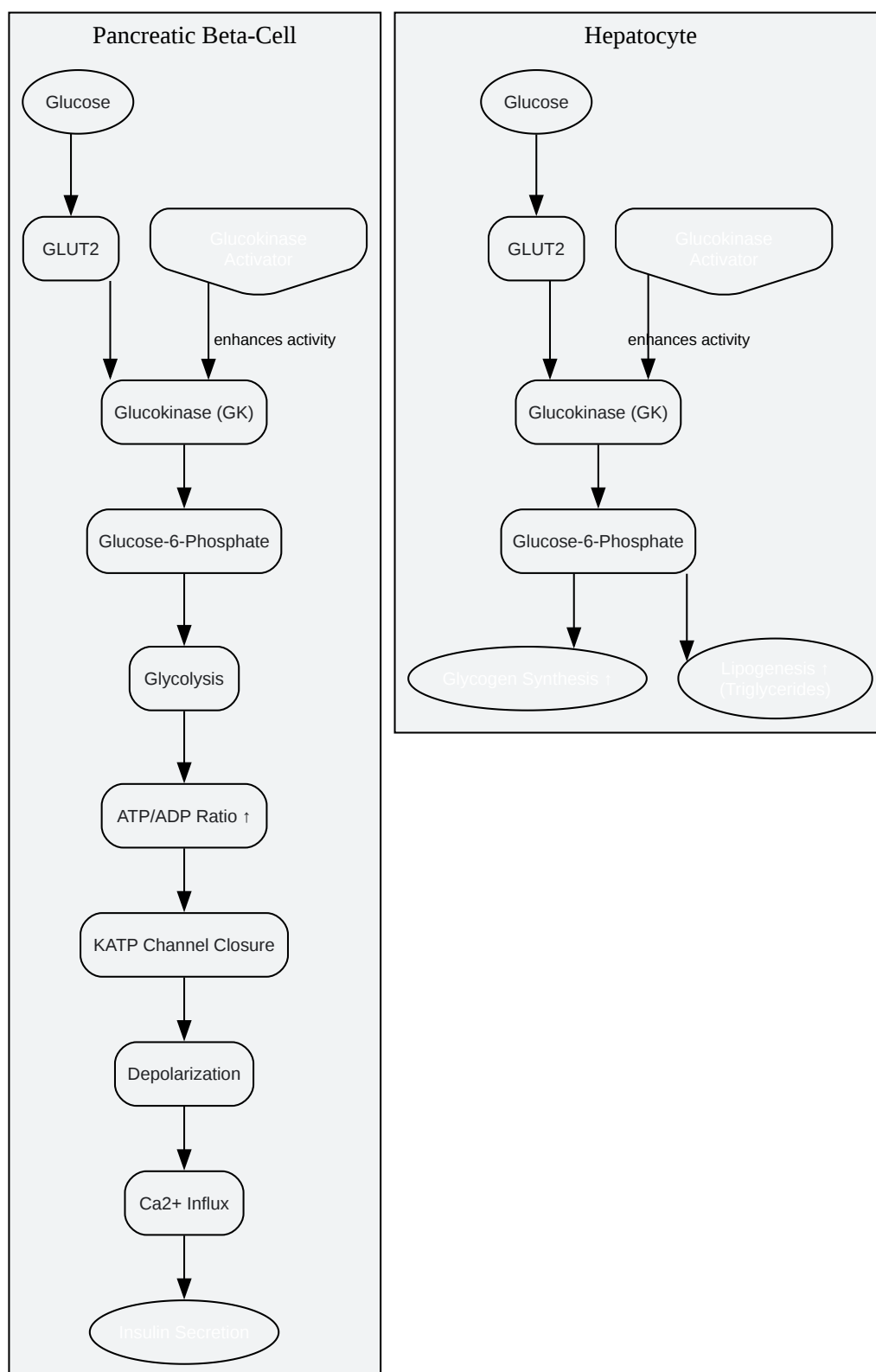
Data from Clinical Studies (Inferences for Nonclinical Studies)

Table 2: Summary of Key Clinical Safety Findings for Glucokinase Activators (Dorzagliatin) and Potential Nonclinical Correlates

Clinical Finding	Potential Nonclinical Correlate
Mild to moderate hypoglycemia	Dose-dependent decreases in blood glucose in normoglycemic animals.
Increased serum triglycerides	Dose-dependent increases in circulating triglycerides and potentially total cholesterol. Histopathological evidence of hepatic steatosis (fatty liver).
Generally well-tolerated with few serious AEs	In repeat-dose toxicity studies, a well-defined No Observed Adverse Effect Level (NOAEL) should be established with a good safety margin over the efficacious dose.

Signaling Pathways & Experimental Workflows

Simplified Glucokinase Activation Pathway



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Dual action of Glucokinase Activators in pancreas and liver.

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References

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